Aminobenztropine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminobenztropine can be synthesized through a multi-step process involving the reaction of tropane with benzhydrol and subsequent amination. The reaction typically involves the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and requires specific conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aminobenztropine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Aminobenztropine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the study of muscarinic receptors and other biochemical processes.
Biology: Employed in research involving neurotransmitter systems and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Aminobenztropine exerts its effects primarily through its high affinity for muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This mechanism involves the binding of this compound to the receptor sites, preventing the activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benztropine: Another tropane-based compound with similar muscarinic receptor affinity.
Atropine: A well-known muscarinic antagonist with a different chemical structure but similar pharmacological effects.
Scopolamine: Another muscarinic antagonist used in various medical applications.
Uniqueness
Aminobenztropine is unique due to its specific chemical structure, which provides high affinity and selectivity for muscarinic receptors. This makes it particularly useful in research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFDKINRISJFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007934 | |
Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88097-86-3 | |
Record name | 3-(2'-Aminobenzhydryloxy)tropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088097863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Aminobenztropine utilized in the study of muscarinic acetylcholine receptors?
A1: this compound functions as a high-affinity ligand in affinity chromatography, a technique employed to purify proteins like mAChRs. [] In the research, this compound is immobilized on a chromatography column. When a solution containing solubilized mAChRs is passed through this column, the receptors bind specifically to the this compound. This binding allows other proteins and impurities to be washed away. Subsequently, the bound mAChRs are eluted from the column, resulting in a purified mAChR sample. This purified sample can then be used for various downstream experiments and characterizations. []
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